3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Overview
Description
3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride is an organic compound that features both phenol and amine functional groups It is a derivative of phenol, where the phenol ring is substituted with a dimethylamino group and a methylpentyl chain
Preparation Methods
The synthesis of 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride typically involves multiple steps. One common method starts with the reaction of meta-hydroxyacetophenone with dimethylamine in the presence of a reducing agent. This reaction forms the intermediate 3-(1-(Dimethylamino)ethyl)phenol, which is then further reacted with 2-methylpentan-3-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Chemical Reactions Analysis
3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride involves its interaction with specific molecular targets. It is believed to act on the central nervous system by modulating neurotransmitter levels. The compound may inhibit the reuptake of neurotransmitters like norepinephrine and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This action can result in analgesic and mood-enhancing effects .
Comparison with Similar Compounds
3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride can be compared with other similar compounds, such as:
Tramadol hydrochloride: Both compounds have analgesic properties, but tramadol hydrochloride is more widely used in clinical settings.
4-Dimethylaminophenol: This compound is used as an antidote for cyanide poisoning and has a different mechanism of action compared to this compound.
Properties
IUPAC Name |
3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLGGRLLOERW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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